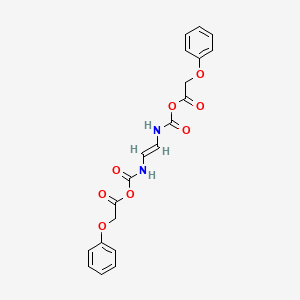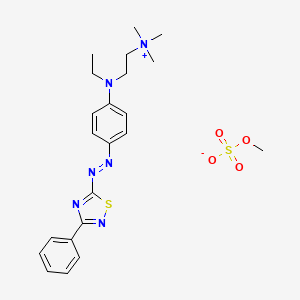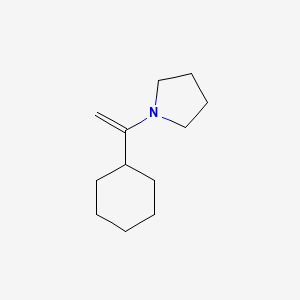
1-(1-Cyclohexylethenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclohexylethenyl)pyrrolidine is an organic compound with the molecular formula C12H21N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is characterized by the presence of a cyclohexylethenyl group attached to the nitrogen atom of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexylethenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product through the condensation of the ketone and amine groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts such as cobalt or nickel to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound .
化学反应分析
Types of Reactions: 1-(1-Cyclohexylethenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .
科学研究应用
1-(1-Cyclohexylethenyl)pyrrolidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1-Cyclohexylethenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Pyrrolidine: A simpler analog with a five-membered ring structure.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
Uniqueness: 1-(1-Cyclohexylethenyl)pyrrolidine is unique due to the presence of both a cyclohexylethenyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
76833-14-2 |
|---|---|
分子式 |
C12H21N |
分子量 |
179.30 g/mol |
IUPAC 名称 |
1-(1-cyclohexylethenyl)pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h12H,1-10H2 |
InChI 键 |
MVWCCYOPQMPJBO-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1CCCCC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


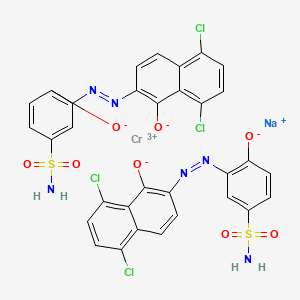

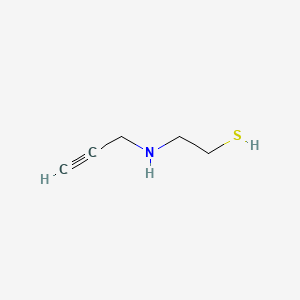
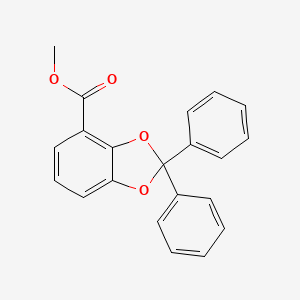
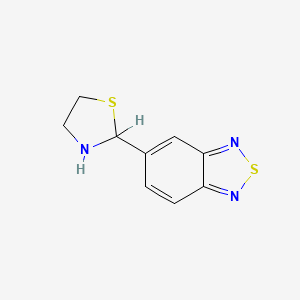
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
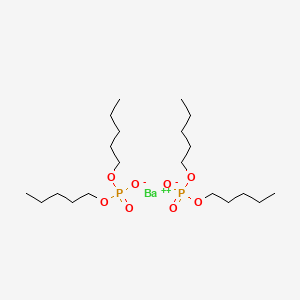

![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
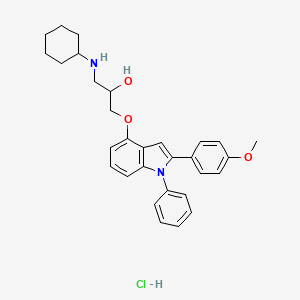
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
